molecular formula C14H14LiP B3264922 Lithium di-p-tolylphosphanide CAS No. 39952-43-7

Lithium di-p-tolylphosphanide

Cat. No.: B3264922
CAS No.: 39952-43-7
M. Wt: 220.2 g/mol
InChI Key: QIVOGHUPRPDJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium di-p-tolylphosphanide is an organolithium compound with the molecular formula C14H14LiP. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-phosphorus bonds. The compound is characterized by the presence of a lithium atom bonded to a di-p-tolylphosphine group, making it a valuable tool in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium di-p-tolylphosphanide can be synthesized through the reaction of di-p-tolylphosphine with an organolithium reagent such as n-butyllithium. The reaction typically takes place in an inert atmosphere, such as under nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

Lithium di-p-tolylphosphanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in polar aprotic solvents like THF or diethyl ether, under an inert atmosphere to prevent degradation of the reagent .

Major Products Formed

The major products formed from reactions involving this compound are typically organophosphorus compounds, which can be further utilized in various synthetic applications. For example, the reaction with alkyl halides can produce alkylphosphines, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of lithium di-p-tolylphosphanide involves its role as a nucleophile in chemical reactions. The lithium atom in the compound enhances the nucleophilicity of the phosphorus atom, allowing it to effectively attack electrophilic centers in substrates. This leads to the formation of new carbon-phosphorus bonds, which are crucial in many synthetic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium di-p-tolylphosphanide is unique due to the presence of the p-tolyl groups, which provide specific steric and electronic effects that can influence the outcome of reactions. This makes it a valuable reagent for selective transformations in organic synthesis .

Properties

IUPAC Name

lithium;bis(4-methylphenyl)phosphanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14P.Li/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h3-10H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVOGHUPRPDJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC=C(C=C1)[P-]C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14LiP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium di-p-tolylphosphanide
Reactant of Route 2
Reactant of Route 2
Lithium di-p-tolylphosphanide
Reactant of Route 3
Lithium di-p-tolylphosphanide
Reactant of Route 4
Lithium di-p-tolylphosphanide
Reactant of Route 5
Lithium di-p-tolylphosphanide
Reactant of Route 6
Reactant of Route 6
Lithium di-p-tolylphosphanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.